1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

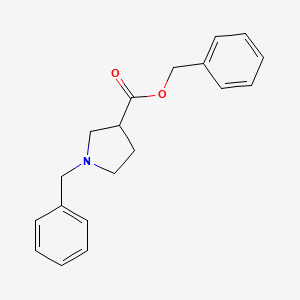

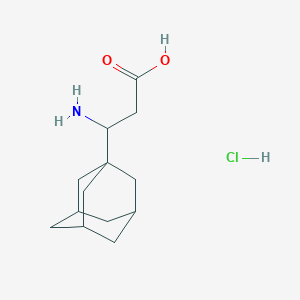

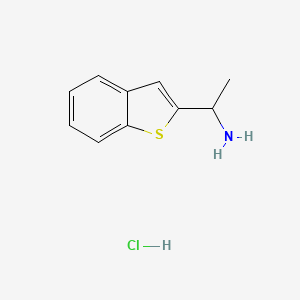

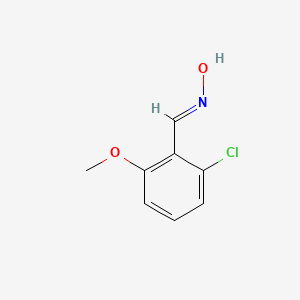

“1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H12ClNS . It is a derivative of benzothiophene, which is a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride” consists of a benzothiophene ring attached to an ethan-1-amine group . The InChI code for this compound is provided in the references .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.73 . It has a predicted boiling point of 301.3±17.0 °C and a predicted density of 1.179±0.06 g/cm3 .Scientific Research Applications

Synthesis and Chemical Reactions

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various chemically significant compounds. The compound's utility is highlighted in the synthesis of 1-benzothiophen-2-amines, crucial intermediates in producing selective estrogen receptor modulators like Raloxifene and its analogs. Various synthetic pathways have been explored, including the reaction of 2-bromophenylacetonitrile with Na2S2O3 in the presence of palladium catalysts and the alkylation and ring closure reactions to generate a structurally diverse compound library. These methods underscore the compound's versatility in organic synthesis and its role in creating pharmacologically active compounds (Petrov, Popova, & Androsov, 2015) (Roman, 2013).

Antimicrobial and Antifungal Activity

Research has also focused on the antimicrobial and antifungal properties of derivatives synthesized from 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride. For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B. This highlights the potential of these compounds in developing new antimicrobial and antifungal therapies (Pejchal, Pejchalová, & Růžičková, 2015).

Protective Effects in Biological Systems

The compound has been implicated in studies exploring protective effects against cytotoxicity in biological systems. For instance, (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) has shown to protect against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting a role in mitigating mitochondrial dysfunction and cell injury. Such findings provide a basis for further research into therapeutic applications for neuroprotective agents (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

Environmental and Industrial Applications

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride derivatives have been examined for their role in environmental biotechnology, specifically in the desulfurization of benzothiophene by Rhodococcus species. The isolation of hydrophilic benzo[b]thiophene metabolites suggests applications in bioremediation processes, particularly in the microbial breakdown of sulfur-containing organic compounds in fossil fuels (Onaka, Matsui, & Maruhashi, 2002).

properties

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNSNUAOOJEOQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)